3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKUFLLVCCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501435-10-4 | |
| Record name | 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted pyridines with hydrazine derivatives. For example, the reaction of 3-methyl-5-aminopyrazole with 2,3-dichloropyridine under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or halides .
Scientific Research Applications
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo-Pyridine Core
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Core Position ([3,4-c] vs.
- Substituent Effects :
- Methyl (CH₃) : Enhances metabolic stability compared to bulkier groups (e.g., tert-butyl) .
- Halogens (I, F) : Introduce electronegativity and halogen bonding capabilities, improving target affinity .
- Aromatic Groups (Phenyl, Fluorophenyl) : Increase π-π stacking interactions with aromatic residues in enzymes or receptors .
Table 2: Reported Bioactivities of Selected Analogs
Key Findings :
- Enzyme Inhibition : Substituents like tacrine (in Compound 5, ) confer dual inhibitory activity against acetylcholinesterase (AChE) and phosphodiesterase 4 (PDE4D), highlighting the scaffold’s adaptability .
- Receptor Selectivity: The presence of amino or ester groups (e.g., 4-aminopyrazolo derivatives) can drive selectivity toward specific receptors like A1 adenosine .
Physicochemical and Spectroscopic Comparisons
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester or amide analogs, crucial for bioavailability .
- Spectroscopic Signatures: FT-IR studies () reveal that 6-amino-3-methyl-1-phenyl derivatives exhibit strong hydrogen bonding between NH₂ and COOH groups, stabilizing tautomeric forms . tert-Butyl-substituted analogs show altered vibrational modes due to increased steric hindrance .
Biological Activity
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO). This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Structure : The compound features a fused pyrazole and pyridine ring system with a carboxylic acid group at the 5-position and a methyl group at the 3-position. This unique structure contributes to its pharmacological properties.
3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid acts primarily as a potent and selective inhibitor of D-amino acid oxidase (DAO) . The inhibition of DAO is significant as this enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in neurotransmission and neuroprotection. By inhibiting DAO, this compound can potentially reduce oxidative stress in neuronal cells, which is beneficial for treating various neurological disorders .
1. Enzyme Inhibition
The primary biological activity of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is its inhibitory effect on DAO. This inhibition has been linked to various cellular effects:
- Reduction of Oxidative Stress : By decreasing D-amino acid levels, the compound may lower oxidative stress in cells.
- Neuroprotective Effects : Its role in modulating neurotransmitter levels suggests potential benefits in treating neurodegenerative diseases .
2. Anti-inflammatory Properties
Research indicates that compounds similar to 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid exhibit anti-inflammatory effects:
- In vitro studies have shown that related pyrazolopyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. For instance, IC values for some derivatives against COX-2 were reported to be as low as 23.8 μM .
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- In vitro studies demonstrated that pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against various cancer cell lines, suggesting that 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid may share similar properties .
Table 1: Biological Activities and IC Values
Q & A
Q. What recent advancements in heterocyclic chemistry apply to modifying this compound?
- Methodological Answer : Novel S-derivatives (e.g., methylthio or ethylthio groups) enhance bioactivity and metabolic stability . Fused heterocycles (e.g., triazolo-thiadiazines) can be synthesized via one-pot reactions, expanding structural diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
